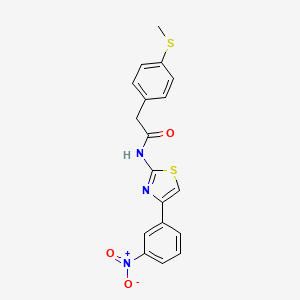

2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is an organic compound comprising a thiazole ring, nitrophenyl, and methylthiophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 2-(4-(Methylthio)phenyl)acetamide

Starting Materials: : 4-(Methylthio)benzyl chloride and ammonia.

Reaction: : The reaction takes place under reflux with an organic solvent like ethanol.

Condition: : Temperature around 80°C, under an inert atmosphere.

Product Isolation: : Crystallization or distillation.

Synthesis of 4-(3-Nitrophenyl)thiazol-2-ylamine

Starting Materials: : 3-Nitroaniline and α-haloketone.

Reaction: : Cyclocondensation reaction in the presence of a base such as sodium ethoxide.

Condition: : Temperature around 100°C, solvent ethanol.

Product Isolation: : Recrystallization.

Final Synthesis

Starting Materials: : 2-(4-(Methylthio)phenyl)acetamide and 4-(3-Nitrophenyl)thiazol-2-ylamine.

Reaction: : Condensation reaction in the presence of coupling reagents like EDCI or DCC.

Condition: : Room temperature, solvent like dichloromethane.

Product Isolation: : Purification via chromatography or recrystallization.

Industrial Production Methods

For large-scale production, continuous flow synthesis could be employed to enhance yield and purity while ensuring a safer reaction environment. Process optimization involves selecting appropriate reaction vessels, precise control of temperature and pressure, and implementing effective purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

Reagents: : KMnO₄ or H₂O₂.

Conditions: : Ambient to elevated temperatures.

Products: : Formation of sulfone derivatives.

Reduction Reactions

Reagents: : NaBH₄ or catalytic hydrogenation.

Conditions: : Room temperature under hydrogen atmosphere.

Products: : Reduced nitro group to amino group.

Substitution Reactions

Reagents: : Various electrophiles like alkyl halides.

Conditions: : Nucleophilic substitution at the phenyl ring.

Products: : Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Utilized as a building block in organic synthesis.

Intermediate for synthesizing complex heterocyclic compounds.

Biology

Studied for its potential inhibitory effects on certain enzymes.

Investigated for antimicrobial properties.

Medicine

Explored as a potential pharmacophore in drug discovery.

Possible applications in anti-inflammatory and anticancer therapies.

Industry

Used in the development of functional materials like dyes and polymers.

Potential use in agrochemicals.

Mecanismo De Acción

Molecular Targets and Pathways

The nitrophenyl group is known to interact with protein binding sites, possibly affecting enzymatic activities.

The thiazole ring can participate in π-π stacking interactions, influencing molecular recognition.

Pathways involving redox reactions and nucleophilic substitution are also relevant.

Comparación Con Compuestos Similares

Unique Features

Combines a thiazole ring with methylthiophenyl and nitrophenyl groups.

Versatile reactivity due to various functional groups.

Similar Compounds

2-(4-(Methylsulfinyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.

2-(4-(Methylthio)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide.

Thiazole derivatives with different substituents on the phenyl rings.

This compound's versatility and unique structure provide significant potential across multiple disciplines, making it a valuable focus for ongoing research.

Actividad Biológica

The compound 2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide , with the CAS number 1220704-70-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing research findings on its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S with a molecular weight of approximately 357.37 g/mol. The compound features a thiazole ring, a nitrophenyl group, and a methylthio substitution that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃S |

| Molecular Weight | 357.37 g/mol |

| CAS Number | 1220704-70-0 |

| LogP | 6.2747 |

| PSA | 144.37 Ų |

Synthesis

The synthesis of thiazole derivatives often involves multi-step processes, including cyclization reactions and functional group modifications. For the specific compound , synthetic routes typically involve the reaction of appropriate phenyl and thiazole precursors under controlled conditions to yield the target compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to This compound demonstrated potent inhibition of cancer cell proliferation. For instance, compounds with similar structural motifs showed IC50 values less than 1 µM against various cancer cell lines, indicating strong cytotoxic effects .

Case Study:

In a comparative study on anticancer activity, compounds derived from thiazole were tested against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives induced apoptosis through caspase activation, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of nitrophenyl groups has been linked to enhanced antibacterial activity. Studies have shown that related compounds exhibit significant inhibition against several bacterial strains, suggesting that This compound could possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

- Substitution Effects : The presence of methylthio and nitrophenyl groups significantly enhances anticancer and antimicrobial activities.

- Ring Modifications : Variations in the thiazole ring structure can lead to differing degrees of biological efficacy.

- Linker Variability : The nature of the linker between the thiazole and aromatic systems can affect solubility and bioavailability, impacting overall activity.

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-25-15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-26-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGGAHBZBDDUFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.